3-Acetyl-2,2-dimethylbenzothiazoline
Description
3-Acetyl-2,2-dimethylbenzothiazoline is a benzothiazole derivative characterized by a thiazoline ring fused to a benzene core, substituted with acetyl and dimethyl groups at the 3- and 2,2-positions, respectively. These compounds are typically synthesized via condensation reactions (e.g., chalcone formation) or nucleophilic substitutions, often involving thiosemicarbazide, hydrazine derivatives, or halogenated precursors under controlled conditions .
Benzothiazoles are renowned for their bioactivity, particularly as antimicrobial agents and enzyme inhibitors, and serve as precursors for fluorescent sensors or radiopharmaceuticals (). The acetyl and dimethyl groups in this compound likely enhance steric and electronic properties, influencing solubility, stability, and interaction with biological targets.
Properties
CAS No. |
25111-87-9 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29g/mol |
IUPAC Name |
1-(2,2-dimethyl-1,3-benzothiazol-3-yl)ethanone |
InChI |
InChI=1S/C11H13NOS/c1-8(13)12-9-6-4-5-7-10(9)14-11(12,2)3/h4-7H,1-3H3 |
InChI Key |
UUHGLCMOUFDJNT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2SC1(C)C |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2SC1(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Complexity : The introduction of substituents post-cyclization (e.g., in benzothiazines) often leads to isomeric mixtures, complicating purification (). By contrast, pre-functionalized starting materials (e.g., substituted anthranilic acids) improve regioselectivity and yield .
- Bioactivity : Pyrazoline and pyrimidine derivatives (e.g., compound 9c in ) exhibit superior antibacterial activity (MIC 12.5 µg/mL) compared to chloramphenicol, attributed to enhanced hydrogen bonding with bacterial enzymes . The dimethyl groups in 3-Acetyl-2,2-dimethylbenzothiazoline may similarly modulate lipophilicity and target binding.
Physicochemical and Spectral Properties
- Melting Points: Thiosemicarbazone derivatives of 3-acetyl-2,5-dimethylthiophene show higher melting points (158°C) than non-acetylated analogs, suggesting stronger intermolecular interactions ().
- Spectral Signatures : Acetyl groups in benzothiazoles exhibit distinct IR peaks at ~1650–1700 cm⁻¹ (C=O stretch) and NMR signals at δ 2.1–2.5 ppm (CH₃CO) .
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